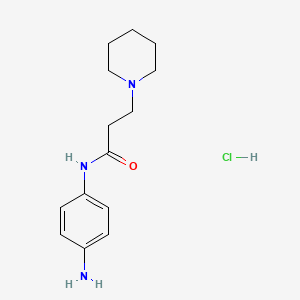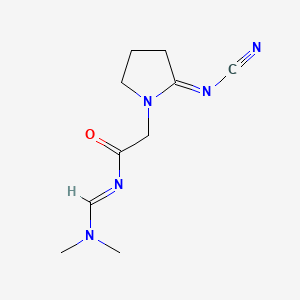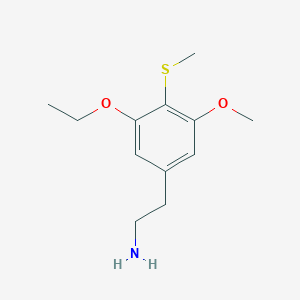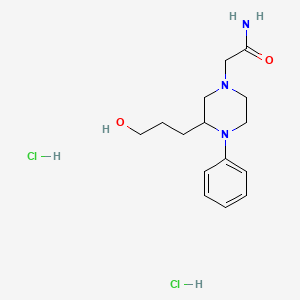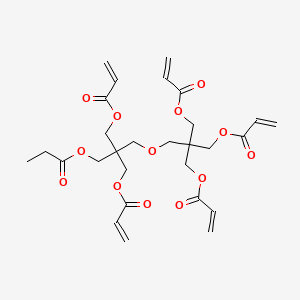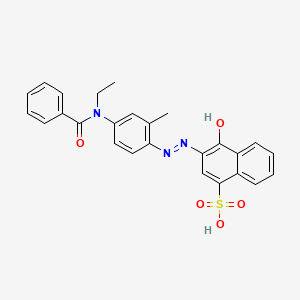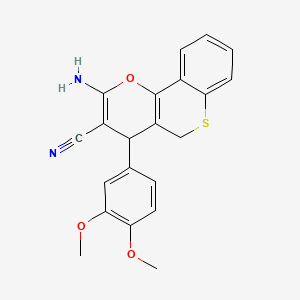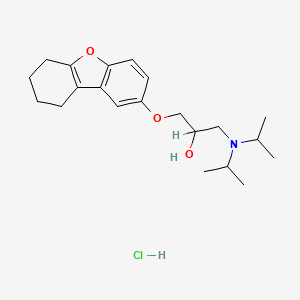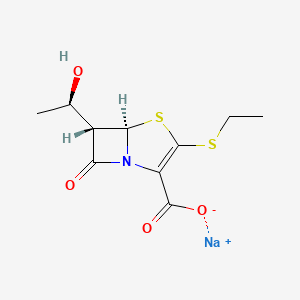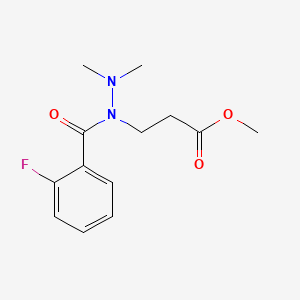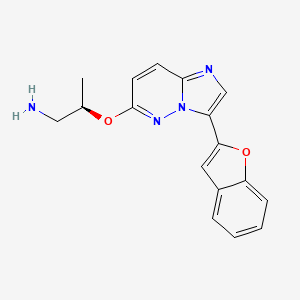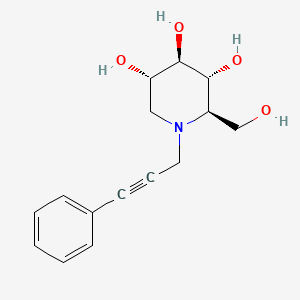
(3-Ph-2-propynyl)DNJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenyl-2-propynyl)1-deoxynojirimycin, commonly referred to as (3-Ph-2-propynyl)DNJ, is a derivative of 1-deoxynojirimycin. This compound is known for its significant biological activities, particularly in the inhibition of glycosidases, which makes it a valuable molecule in medicinal chemistry and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ph-2-propynyl)DNJ typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with 3-phenyl-2-propynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. This method leverages genetically engineered microorganisms to produce 1-deoxynojirimycin, which is then chemically modified to obtain this compound. This approach is advantageous due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
(3-Ph-2-propynyl)DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: 3-phenyl-2-propynyl bromide in dimethylformamide with potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(3-Ph-2-propynyl)DNJ has a wide range of applications in scientific research:
Chemistry: Used as a glycosidase inhibitor in synthetic organic chemistry.
Biology: Employed in studies related to carbohydrate metabolism and enzyme inhibition.
Medicine: Investigated for its potential in treating diseases such as diabetes and viral infections due to its glycosidase inhibitory properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
作用機序
The primary mechanism of action of (3-Ph-2-propynyl)DNJ involves the inhibition of glycosidases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This action results in reduced glucose absorption in the intestines and increased insulin sensitivity .
類似化合物との比較
Similar Compounds
1-Deoxynojirimycin (DNJ): The parent compound of (3-Ph-2-propynyl)DNJ, known for its glycosidase inhibitory activity.
Miglitol: A derivative of DNJ used as an anti-diabetic drug.
Voglibose: Another glycosidase inhibitor used in the treatment of diabetes.
Uniqueness
This compound is unique due to its enhanced glycosidase inhibitory activity compared to its parent compound, 1-deoxynojirimycin. The presence of the 3-phenyl-2-propynyl group increases its binding affinity to the enzyme, making it a more potent inhibitor .
特性
CAS番号 |
133342-49-1 |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(3-phenylprop-2-ynyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H19NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15,17-20H,8-10H2/t12-,13+,14-,15-/m1/s1 |
InChIキー |
MPBXGEJDCODCRV-LXTVHRRPSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CC#CC2=CC=CC=C2)CO)O)O)O |
正規SMILES |
C1C(C(C(C(N1CC#CC2=CC=CC=C2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


